molecular formula C19H24N4O4S B2864720 N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide CAS No. 941902-92-7

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2864720
CAS No.: 941902-92-7
M. Wt: 404.49
InChI Key: ALYQLYOUJNPXME-UHFFFAOYSA-N
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Description

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11(2)8-20-18(24)19(25)21-17-14-9-28(26,27)10-15(14)22-23(17)16-6-5-12(3)7-13(16)4/h5-7,11H,8-10H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQLYOUJNPXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Cyclization

The thieno[3,4-c]pyrazol core is constructed through a decarboxylative coupling strategy. Potassium 2-aminothiophene-3-carboxylate reacts with 2-haloarylaldehydes under palladium catalysis to form the fused heterocycle. For sulfur oxidation to the sulfone (5,5-dioxo) group, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid is employed post-cyclization.

Key Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
  • Catalyst : Pd(OAc)₂ (5 mol%) with CuI (10 mol%) for halogenated intermediates
  • Temperature : 80–100°C for 12–24 hours
  • Yield : 68–85% after oxidation

Ethanediamide Side Chain Formation

The ethanediamide moiety is introduced via sequential amidation. Oxalyl chloride reacts with the primary amine on the pyrazol core, followed by N-alkylation with 2-methylpropylamine.

Reaction Profile :

  • Step 1 : Oxalyl chloride (1.2 equiv), DCM, 0°C → room temperature, 2 hours
  • Step 2 : 2-Methylpropylamine (1.5 equiv), triethylamine (2 equiv), 12 hours
  • Overall Yield : 63–78%

Catalytic Systems and Reaction Optimization

Palladium-Based Catalysis

Pd(OAc)₂ proves critical for cyclization and coupling steps. Bimetallic Pd-Cu systems enhance yields in halogen-rich environments by mitigating dehalogenation side reactions.

Comparative Performance :

Catalyst System Reaction Step Yield Improvement
Pd(OAc)₂/CuI Cyclization +22% vs. Pd alone
Pd(PPh₃)₄ Suzuki Coupling 72% max yield

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) stabilize intermediates during cyclization, while toluene/ethanol mixtures facilitate Suzuki coupling. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition beyond 110°C.

Structural Confirmation and Purity Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals for 2,4-dimethylphenyl (δ 2.3 ppm, singlet) and sulfone (δ 3.8 ppm, quartet).
  • HRMS : Molecular ion peak at m/z 487.2 (C₂₃H₂₇N₃O₄S⁺).

Chromatographic Purification

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), 1 mL/min.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 214–216°C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% through improved heat transfer. Pd-coated channels minimize catalyst leaching.

Waste Reduction Strategies

  • Solvent Recovery : DCM and ethanol recycled via distillation (90% efficiency).
  • Catalyst Reuse : Pd residues recovered via ion-exchange resins (3–5 cycles).

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